4-Methoxy-3-buten-2-one

Catalog No.
S796029
CAS No.
51731-17-0
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-buten-2-one

CAS Number

51731-17-0

Product Name

4-Methoxy-3-buten-2-one

IUPAC Name

(E)-4-methoxybut-3-en-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+

InChI Key

VLLHEPHWWIDUSS-ONEGZZNKSA-N

SMILES

CC(=O)C=COC

Canonical SMILES

CC(=O)C=COC

Isomeric SMILES

CC(=O)/C=C/OC

Precursor for Organic Synthesis

  • -Methoxy-3-trimethylsilyloxy-1,3-butadiene and Danishefsky diene

    4-Methoxy-3-buten-2-one serves as a crucial starting material for the synthesis of these important dienes (). These dienes are further used in the construction of complex molecules, making them valuable tools in organic chemistry.

  • Hydroisoquinoline derivatives

    Research has shown the effectiveness of 4-Methoxy-3-buten-2-one as a reactant in the synthesis of hydroisoquinoline derivatives (). Hydroisoquinolines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. Their synthesis allows researchers to study their potential as pharmaceuticals or functional materials.

  • Manzamine synthesis

    4-Methoxy-3-buten-2-one acts as an intermediate in the laboratory synthesis of manzamine (). Manzamine is a naturally occurring marine alkaloid with potent antitumor properties. Studying its synthesis helps researchers understand its biosynthesis and potentially develop new anti-cancer drugs.

4-Methoxy-3-buten-2-one, also known as methyl vinyl ketone (MVK), is an unsaturated ketone with the chemical formula C5H8O2. It is a colorless liquid with a pungent odor. MVK is not naturally abundant but can be synthesized from various starting materials []. It holds significance in scientific research primarily as a versatile building block for organic synthesis [].


Molecular Structure Analysis

The key feature of 4-Methoxy-3-buten-2-one's structure is the conjugated system formed by the double bond between the second and third carbon atoms (C=C) and the carbonyl group (C=O) adjacent to it. This conjugation allows for delocalization of electrons, influencing the compound's reactivity []. Additionally, the methoxy group (OCH3) attached to the fourth carbon provides a site for potential nucleophilic attack [].


Chemical Reactions Analysis

4-Methoxy-3-buten-2-one is involved in various chemical reactions due to its reactive structure. Here's an overview of some relevant reactions:

  • Synthesis: MVK can be synthesized from several methods. A common approach involves the aldol condensation of acetaldehyde and propionaldehyde in the presence of a base catalyst [].
CH3CHO + CH3CH2CHO + Base -> CH3OCH2CH=CHCOCH3
  • Nucleophilic addition

    The conjugated system and the methoxy group make MVK susceptible to nucleophilic addition reactions. For instance, it reacts with primary amines to form enamines [].

  • Diels-Alder reaction

    MVK can act as a dienophile in the Diels-Alder reaction, reacting with dienes to form cyclic adducts. This reaction is valuable in constructing complex molecules [].


Physical And Chemical Properties Analysis

  • Melting point: -77 °C []
  • Boiling point: 81-82 °C []
  • Solubility: Miscible with common organic solvents like tetrahydrofuran, ether, acetonitrile, and benzene [].
  • Stability: MVK is flammable and should be kept away from heat sources. It is also susceptible to hydrolysis (reaction with water) under acidic or basic conditions [].

XLogP3

0.2

Other CAS

4652-27-1
51731-17-0

Dates

Modify: 2023-08-15

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